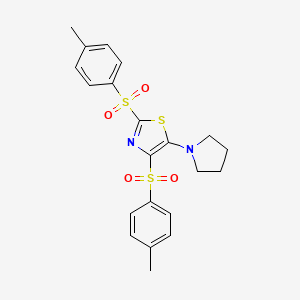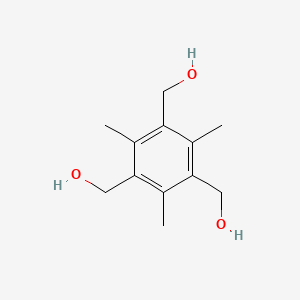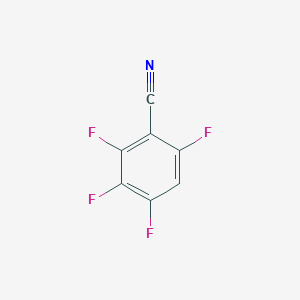
3-(3-Amino-4-methylphenyl)-1-phenylurea
Übersicht
Beschreibung
“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize this compound . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .
Chemical Reactions Analysis
The compound reacts with strong oxidizing agents . It may be sensitive to prolonged exposure to air .
Wissenschaftliche Forschungsanwendungen
Environmental Transformation and Reactivity Phenylurea herbicides, sharing structural similarities with 3-(3-Amino-4-methylphenyl)-1-phenylurea, have been examined for their transformation potential during water treatment processes. Studies have shown that phenylurea compounds react with aqueous chlorine, a common disinfectant in drinking water treatment, under various pH conditions. These reactions are influenced by the substitution at the amino-N and result in chlorination at both N atoms and the aromatic group of the phenylurea. This suggests that similar compounds could undergo transformation in water treatment systems, impacting their environmental fate and behavior (Chusaksri et al., 2012).
Herbicidal Activity and Environmental Degradation Research on the degradation and environmental behavior of phenylurea herbicides, such as isoproturon, provides insight into the ecological impact of these compounds. A Sphingomonas sp. capable of mineralizing the phenylurea herbicide isoproturon was isolated, highlighting the potential for biodegradation pathways in agricultural soils. This bacterial strain can utilize isoproturon as a carbon, nitrogen, and energy source, demonstrating the microbial capacity to break down phenylurea compounds in the environment (Sørensen et al., 2001).
Chemical Synthesis and Characterization Phenylurea compounds have been the subject of various chemical synthesis studies, exploring their reactivity and potential for forming new chemical entities. For example, novel amino acid derivatives were synthesized from reactions involving phenylurea compounds, showcasing the versatility of phenylureas in chemical synthesis and their potential applications in creating biologically active molecules (El-Sakka et al., 2014).
Advanced Materials and Corrosion Inhibition The study of α-aminophosphonates derived from phenylurea compounds for their corrosion inhibition properties on mild steel in hydrochloric acid reveals the application of phenylurea derivatives in industrial processes. These compounds showed promising results as corrosion inhibitors, suggesting potential industrial applications in materials science and engineering (Gupta et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-amino-4-methylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIRBDMOQGRIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-4-methylphenyl)-1-phenylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3279335.png)




![2-[(2,5-dimethylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3279366.png)

![2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3279375.png)
